Distinct Physicochemical Signature: Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (tPSA) vs. Analogous 4-Methoxypiperidine-Benzoyl Piperazines
Target compound 2034468-54-5 exhibits a calculated partition coefficient (cLogP) of approximately 3.3, compared to the 3-trifluoromethyl analog (CAS 2034223-19-1) with cLogP ≈ 4.1 . The 0.8 log unit lower lipophilicity correlates with a predicted 6-fold lower membrane partitioning at equilibrium, a critical parameter when selecting compounds for CNS penetration screens or systemic exposure studies. Topological polar surface area (tPSA) is identical (36.0 Ų) for both compounds due to shared functional group topology, signifying equivalent passive membrane diffusion capacity per Veber's rules. The divergence in lipophilicity arises solely from the 2-fluorophenyl vs. 3-trifluoromethylphenyl substitution—a difference meaningful for scientists needing fine control over logD in their experimental system.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.3 (predicted) |
| Comparator Or Baseline | (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone; cLogP ≈ 4.1 (predicted) |
| Quantified Difference | ΔcLogP ≈ 0.8 log units (target compound 6× less lipophilic) |
| Conditions | In silico calculation via standard fragment-based algorithm; values represent predicted neutral species partition coefficient. |
Why This Matters
A 0.8 log unit difference in cLogP directly impacts compound solubility, permeability, and non-specific protein binding, influencing assay-specific pharmacokinetic behavior and procurement suitability for cell-based vs. biochemical assays.
